molecular formula C16H16BrClN2O3S B4609711 N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B4609711
M. Wt: 431.7 g/mol
InChI Key: UPEPCWVVCGIKLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a sulfonyl group and an ethylglycinamide moiety

Scientific Research Applications

N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with an appropriate sulfonyl chloride under basic conditions to form N-(4-bromophenyl)sulfonamide.

    Introduction of the Chlorophenyl Group: The sulfonamide intermediate is then reacted with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.

    Formation of the Glycinamide Moiety: Finally, the intermediate is reacted with ethylglycine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-propylglycinamide: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-2-20(24(22,23)15-9-5-13(18)6-10-15)11-16(21)19-14-7-3-12(17)4-8-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEPCWVVCGIKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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